6-Nitro-3-pyridyl acetate
Description
Properties
CAS No. |
15128-87-7 |
|---|---|
Molecular Formula |
C7H6N2O4 |
Molecular Weight |
182.13 g/mol |
IUPAC Name |
(6-nitropyridin-3-yl) acetate |
InChI |
InChI=1S/C7H6N2O4/c1-5(10)13-6-2-3-7(8-4-6)9(11)12/h2-4H,1H3 |
InChI Key |
NGLIFWZHWZNKMX-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CN=C(C=C1)[N+](=O)[O-] |
Canonical SMILES |
CC(=O)OC1=CN=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Chemical Transformations and Reactivity of 6 Nitro 3 Pyridyl Acetate Analogues
Transformations Involving the Nitro Group
The nitro group is a versatile functional group that can undergo a variety of transformations, significantly altering the electronic and steric properties of the parent molecule.
Reductive Functionalization of Aromatic Nitro Compounds
The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing a gateway to a wide array of functional groups. A variety of methods have been developed for this purpose, ranging from catalytic hydrogenation to the use of metallic reagents in acidic media. masterorganicchemistry.comcommonorganicchemistry.com
Recent advancements have focused on the development of more selective and milder reduction conditions. For instance, iron complexes have been shown to be effective catalysts for the reduction of nitroarenes. nih.govcardiff.ac.ukcam.ac.uk The choice of reducing agent can allow for chemoselective reduction of the nitro group in the presence of other reducible functionalities. For example, using pinacol (B44631) borane (B79455) (HBpin) as a reductant can lead to the reduction of both nitro and carbonyl groups, while phenylsilane (B129415) (H3SiPh) can selectively reduce the nitro group. nih.govcardiff.ac.ukacs.org
The reaction conditions for these transformations are often mild, proceeding at room temperature and tolerant of various functional groups. cardiff.ac.uk This allows for the synthesis of complex molecules with diverse functionalities.
Table 1: Comparison of Reducing Agents for Nitroarene Reduction
| Reducing Agent | Catalyst | Conditions | Selectivity | Reference |
|---|---|---|---|---|
| H₂ | Pd/C | Room Temperature | Reduces many functional groups | commonorganicchemistry.com |
| Fe/HCl | - | Reflux | Good for simple reductions | masterorganicchemistry.com |
| SnCl₂ | - | Mild Conditions | Tolerates some functional groups | commonorganicchemistry.com |
| HBpin | Iron(salen) Complex | Room Temperature, 10 min | Reduces nitro and carbonyl groups | nih.govcardiff.ac.ukacs.org |
| H₃SiPh | Iron(salen) Complex | 50 °C, 16 h | Selectively reduces nitro group | nih.govcardiff.ac.ukacs.org |
Conversion of Nitro Groups to Amine Functionalities
The most common transformation of the nitro group is its reduction to a primary amine. This conversion is of paramount importance in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. acs.org The resulting amino group is a versatile handle for further functionalization.
Several methods are available for the reduction of nitroarenes to anilines. Catalytic hydrogenation over palladium, platinum, or nickel catalysts is a widely used method. masterorganicchemistry.comcommonorganicchemistry.com Another common approach involves the use of metals such as iron, tin, or zinc in the presence of an acid like hydrochloric acid. masterorganicchemistry.comcsbsju.edu
The choice of reducing agent can be critical, especially when other sensitive functional groups are present in the molecule. For example, sodium sulfide can be used for the selective reduction of one nitro group in the presence of another. commonorganicchemistry.com In the context of nitropyridines, the reduction of 4-nitropyridine-N-oxide with iron and mineral acids has been studied for the synthesis of 4-aminopyridine. semanticscholar.org
The conversion of the nitro group to an amine dramatically changes the electronic properties of the pyridine (B92270) ring, transforming a strongly deactivating group into a strongly activating one. masterorganicchemistry.com This has significant implications for subsequent electrophilic aromatic substitution reactions.
Reactivity of Nitro Groups in Ring Cleavage and Transfer Reactions
Under certain conditions, the nitro group can participate in more complex transformations, including ring cleavage and transfer reactions. The strong electron-withdrawing nature of the nitro group can activate the pyridine ring towards nucleophilic attack, which can lead to ring opening. nih.gov
For instance, the reaction of 2-chloro-5-nitropyridine and 2-chloro-3-nitropyridine (B167233) with hydroxide (B78521) ions can lead to the formation of open-chain intermediates. cdnsciencepub.com The stability and subsequent reactivity of these intermediates depend on their geometry. In the case of the intermediate from 2-chloro-5-nitropyridine, it can undergo ring closure to form 2-hydroxy-5-nitropyridine. cdnsciencepub.com However, the intermediate from 2-chloro-3-nitropyridine does not undergo a similar ring closure. cdnsciencepub.comresearchgate.net
Nitro group-promoted ring transformations have been utilized in the synthesis of various heterocyclic compounds. For example, 1-methyl-3,5-dinitro-2-pyridone can undergo a three-component ring transformation with a ketone and a nitrogen source to produce nitropyridines and nitroanilines. nih.gov In these reactions, the dinitropyridone serves as a synthetic equivalent of the unstable nitromalonaldehyde. nih.gov
Transformations Involving the Acetate (B1210297) Moiety
The acetate group, while less reactive than the nitro group, also offers opportunities for chemical modification.
Ester Hydrolysis in Pyridyl Acetates
Ester hydrolysis is a fundamental reaction that converts an ester into a carboxylic acid and an alcohol. wikipedia.org In the case of pyridyl acetates, this reaction yields a hydroxypyridine and acetic acid. The hydrolysis can be catalyzed by either acid or base. wikipedia.org
The mechanism of hydrolysis depends on the conditions. Under acidic conditions, the reaction is the reverse of Fischer esterification and is an equilibrium process. wikipedia.org Under basic conditions, a process known as saponification, the reaction is irreversible as the resulting carboxylic acid is deprotonated to form a carboxylate salt. wikipedia.org
Studies on the hydrolysis of phenyl acetates in the presence of pyridines and imidazoles have shown that these heterocycles can act as nucleophilic or general base catalysts. rsc.org The specific mechanism is influenced by the substituents on the phenyl ring and the nature of the ester. rsc.org For pyridyl acetates, the electronic properties of the pyridine ring, influenced by substituents like the nitro group, would be expected to affect the rate and mechanism of hydrolysis.
Derivatization Strategies Utilizing Acetate Functionality
The acetate functionality can serve as a starting point for the synthesis of other derivatives. While direct derivatization of the acetate group on a pyridine ring is less common than transformations of the nitro group, several strategies can be envisioned.
One potential transformation is the conversion of the acetate group into other ester groups through transesterification. This would involve reacting the pyridyl acetate with a different alcohol in the presence of an acid or base catalyst.
Another possibility is the conversion of the pyridyl acetate to a pyridone. This could potentially be achieved through hydrolysis of the acetate to the corresponding hydroxypyridine, which exists in tautomeric equilibrium with the pyridone form.
Furthermore, the acetyl group of 3-acetylpyridine (B27631), a related compound, has been shown to participate in condensation reactions to form various heterocyclic systems. researchgate.netresearchgate.net This suggests that the acetate group, after conversion to a ketone, could be a handle for constructing more complex molecular architectures.
Modifications and Reactions on the Pyridine Ring System
The pyridine ring, particularly when substituted with an electron-withdrawing nitro group, is a versatile scaffold for a variety of chemical transformations. These reactions enable the introduction of new functional groups and the construction of more complex molecular architectures.
Reactions with Nitrogen Nucleophiles on Nitropyridines
The presence of a nitro group activates the pyridine ring towards nucleophilic aromatic substitution (SNAr), facilitating the displacement of leaving groups or direct C-H functionalization by nitrogen nucleophiles. This reactivity is a cornerstone for the synthesis of various aminopyridine derivatives.
Nitropyridines readily react with a range of nitrogen nucleophiles. For instance, the fluorine atom in 3-fluoro-2-nitropyridine is efficiently displaced by aliphatic amines and nitrogen-containing heterocycles like morpholine, pyrazoles, and imidazoles. organic-chemistry.org This regioselective substitution proceeds at moderate temperatures to yield 3-substituted-2-nitropyridines, which can be subsequently reduced to the corresponding 2,3-diaminopyridines. organic-chemistry.org
The reaction conditions for these substitutions are crucial. A study on the substitution of 3-fluoro-2-nitropyridine with various nitrogen nucleophiles demonstrated that the use of potassium carbonate as a base in acetonitrile at 50°C provides good yields of the desired 3-amino-2-nitropyridines. organic-chemistry.org
Table 1: Nucleophilic Aromatic Substitution of 3-Fluoro-2-nitropyridine with Nitrogen Nucleophiles organic-chemistry.org
| Nucleophile | Product | Yield (%) |
|---|---|---|
| Morpholine | 2-Nitro-3-morpholinopyridine | 78 |
| Piperidine | 2-Nitro-3-(piperidin-1-yl)pyridine | 75 |
| Pyrrolidine | 2-Nitro-3-(pyrrolidin-1-yl)pyridine | 81 |
| 1H-Pyrazole | 3-(1H-Pyrazol-1-yl)-2-nitropyridine | 84 |
In some cases, unexpected rearrangements can occur. The reaction of 3-bromo-4-nitropyridine with amines has been shown to yield not only the expected substitution product but also a major product resulting from the migration of the nitro group. acs.orgscispace.com This nitro-group migration is particularly observed in polar aprotic solvents. acs.orgscispace.com
Furthermore, nitropyridines can be converted to aminopyridines through reduction, a fundamental transformation. For example, 4-nitropyridine-N-oxide can be reduced using iron in the presence of mineral acids to produce 4-aminopyridine in high yields (85-90%). acs.org Another method involves the electrochemical reduction of 3-nitropyridines in an acidic solution to yield 3-aminopyridines. rsc.org
Heterocyclization Reactions of Nitropyridyl Compounds
The functional groups on nitropyridyl compounds, or those derived from them, can participate in intramolecular cyclization reactions to form fused heterocyclic systems. These reactions are pivotal in constructing complex scaffolds found in many biologically active molecules.
A common strategy involves the reduction of a nitropyridine to an aminopyridine, which then serves as a precursor for heterocyclization. For example, 6-amino-4-methyl-2-phenyl-5-pyridinecarbonitrile, which can be synthesized from a corresponding chlorinated pyridine precursor, undergoes cyclization with various reagents to form fused pyrimidine systems. acs.org When treated with ethyl acetoacetate, urea, or thiourea, it yields the corresponding pyrido[2,3-d]pyrimidine derivatives. acs.org
Similarly, a 6-hydrazido-substituted pyridine, derived from the corresponding 6-chloro derivative, can be cyclized to form pyrazolo-[3,4-b]-pyridine derivatives. acs.org Reaction of the hydrazide with acetic acid leads to an intramolecular cyclization through the addition of an amino group to the nitrile (C≡N) group. acs.org
Table 2: Heterocyclization Reactions from Pyridine Precursors acs.org
| Starting Pyridine Derivative | Reagent | Fused Heterocycle Formed |
|---|---|---|
| 6-Amino-4-methyl-2-phenyl-5-pyridinecarbonitrile | Urea | 4-Amino-5-methyl-7-phenyl-1H-pyrido[2,3-d]pyrimidin-2-one |
| 6-Amino-4-methyl-2-phenyl-5-pyridinecarbonitrile | Thiourea | 4-Amino-5-methyl-7-phenyl-1H-pyrido[2,3-d]pyrimidine-2-thione |
| 6-Hydrazido-4-methyl-2-phenyl-5-pyridinecarbonitrile | Acetic Acid | 3-Amino-4-methyl-6-phenyl-1H-pyrazolo-[3,4-b]-pyridine |
Palladium-Catalyzed Cross-Coupling Reactions of Pyridines
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been successfully applied to pyridine derivatives, including those bearing nitro groups. These reactions, such as the Suzuki, Heck, and Sonogashira couplings, allow for the introduction of aryl, vinyl, and alkynyl substituents onto the pyridine ring.
The Suzuki reaction, which couples an organoboron species with an organohalide, has been used for the synthesis of complex pyridines. nih.gov For instance, a key step in the synthesis of certain corticotropin-releasing factor (CRF) receptor ligands involved the Suzuki coupling of a 3-pyridyl boronic acid with 2-benzyloxy-4-chloro-3-nitropyridine. acs.org This reaction demonstrates that the presence of a nitro group is compatible with the catalytic cycle.
The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides. rsc.org This method has been applied to 2-amino-3-bromopyridines, which are analogues of nitropyridines, to synthesize 2-amino-3-alkynylpyridines in moderate to excellent yields (72% - 96%). acs.org The optimized conditions for this transformation involved using a palladium catalyst like Pd(CF₃COO)₂ with a copper(I) co-catalyst (CuI), a phosphine ligand (PPh₃), and an amine base (Et₃N) in DMF at 100°C. organic-chemistry.orgacs.org
Table 3: Sonogashira Coupling of 2-Amino-3-bromopyridine with Terminal Alkynes acs.org
| Terminal Alkyne | Product | Yield (%) |
|---|---|---|
| Phenylacetylene | 2-Amino-3-(phenylethynyl)pyridine | 96 |
| 4-Ethynyltoluene | 2-Amino-3-((4-methylphenyl)ethynyl)pyridine | 95 |
| 1-Ethynyl-4-methoxybenzene | 2-Amino-3-((4-methoxyphenyl)ethynyl)pyridine | 92 |
The Heck reaction, the coupling of an unsaturated halide with an alkene, is another valuable tool for functionalizing pyridines. kochi-tech.ac.jp While specific examples on 6-nitro-3-pyridyl acetate analogues are not prevalent, the reaction is widely used for C-C bond formation on heterocyclic rings. kochi-tech.ac.jp Similarly, the Buchwald-Hartwig amination allows for the palladium-catalyzed formation of C-N bonds between aryl halides and amines, representing a powerful method for synthesizing complex arylamines. scispace.comnih.gov
Alkylation and Arylation of Pyridine Rings
Direct C-H alkylation and arylation of pyridine rings, particularly those activated by nitro groups, provide efficient routes to substituted pyridines without the need for pre-functionalization with a leaving group.
One prominent method is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. organic-chemistry.org This reaction allows for the introduction of alkyl groups onto electron-deficient aromatic rings like nitropyridines. kochi-tech.ac.jpnih.gov The process involves the reaction of the nitropyridine with a carbanion that has a leaving group on the α-carbon (e.g., chloromethyl phenyl sulfone). organic-chemistry.orgkochi-tech.ac.jp The carbanion adds to an electron-deficient position on the ring (ortho or para to the nitro group), followed by a base-induced β-elimination of the leaving group to restore aromaticity. kochi-tech.ac.jp VNS has been successfully applied to various 3- and 4-nitropyridines. organic-chemistry.org For 3-nitropyridines, alkylation typically occurs at the C-4 position. kochi-tech.ac.jp
Table 4: Vicarious Nucleophilic Substitution (VNS) on 3-Nitropyridine kochi-tech.ac.jp
| Alkylating Agent (Carbanion Precursor) | Position of Alkylation | Product | Yield (%) |
|---|---|---|---|
| Phenyl(chloromethyl)sulfone | 4 | 4-(Phenylmethyl)-3-nitropyridine | 75 |
| Ethyl 2-chloro-2-(phenylsulfonyl)acetate | 4 | Ethyl 2-(3-nitropyridin-4-yl)-2-(phenylsulfonyl)acetate | 68 |
Another powerful method involves the reaction of nitropyridine N-oxides with Grignard reagents. acs.orgwikipedia.org This transition-metal-free approach allows for the direct arylation and alkylation of the pyridine ring with remarkable regioselectivity. For 4-nitropyridine N-oxide, aryl Grignard reagents add to the C-2 position, while alkyl Grignard reagents add to the C-3 position. acs.orgwikipedia.org This divergent reactivity provides a versatile route for synthesizing specifically substituted pyridines. acs.org
Radical-based methods like the Minisci reaction also enable the alkylation of electron-deficient N-heterocycles. This reaction involves the addition of a nucleophilic alkyl radical to a protonated pyridine ring, followed by rearomatization. It offers a complementary approach to methods like VNS for the C-H functionalization of these important heterocyclic systems.
Role of 6 Nitro 3 Pyridyl Acetate As a Synthetic Intermediate
Building Block for Advanced Heterocyclic Systems
The structure of 6-Nitro-3-pyridyl acetate (B1210297) makes it a suitable precursor for a variety of advanced heterocyclic systems. The inherent reactivity of the pyridine (B92270) ring, amplified by its substituents, allows it to be a foundational component for creating more elaborate functionalized and polycyclic molecules.
Precursor for Functionalized Pyridines
6-Nitro-3-pyridyl acetate is a platform for creating a wide array of substituted pyridines. The reactivity of the compound is largely dictated by the electron-deficient nature of the pyridine ring, a consequence of the electronegative ring nitrogen and the powerful electron-withdrawing effect of the nitro group at the C-6 position. This activation is particularly pronounced at the positions ortho and para to the nitro group (C-5 and C-3).
This electronic arrangement makes the pyridine ring susceptible to nucleophilic aromatic substitution (SNAr). In this context, the acetate group at the C-3 position can function as a leaving group, albeit less conventional than a halide. The principle is demonstrated in reactions with analogous compounds, such as 2-chloro-5-nitropyridine, where the halogen is readily displaced by various nucleophiles. For this compound (which can be named 2-nitro-5-acetoxypyridine), a nucleophile can attack the C-5 position, leading to the displacement of the acetate group.
Furthermore, the precursor to the acetate, 6-nitro-3-hydroxypyridine, can be alkylated to form ether derivatives. For instance, methylation of 2-hydroxy-3-nitropyridine (B160883) can yield 2-methoxy-3-nitropyridine. cdnsciencepub.com This highlights the potential to modify the C-3 position to introduce a variety of functional groups.
| Reactant | Reagent | Conditions | Product | Yield (%) | Reference |
| 2-Chloro-5-nitropyridine | Diethyl ethylmalonate | Heat (80-150°C), no solvent | Diethyl (5-nitro-2-pyridyl)ethylmalonate | Good | cdnsciencepub.com |
| 2-Hydroxy-3-nitropyridine | Methyl sulphate | - | N-methyl-3-nitro-2-pyridone | - | cdnsciencepub.com |
| 2-Hydroxy-3-nitropyridine | Sodium methoxide | - | 2-Methoxy-3-nitropyridine | - | cdnsciencepub.com |
Table 1: Synthesis of Functionalized Pyridines from Precursors Analogous to this compound.
Integration into Polycyclic Nitrogen-Containing Frameworks
The synthesis of polycyclic nitrogen-containing frameworks often involves cascade or cycloaddition reactions where substituted heterocycles act as key building blocks. While specific examples detailing the direct integration of this compound into such frameworks are not extensively documented, the reactivity of related nitropyridine derivatives provides insight into its potential applications.
For instance, nitropyridones, which are structurally related to hydroxypyridines, are known to participate as dienophiles in Diels-Alder reactions due to the electron-deficient nature of the ring system. This type of reaction allows for the construction of fused aza-heterocycles. It is plausible that this compound, under appropriate conditions, could undergo similar cycloaddition reactions, serving as a scaffold for building more complex polycyclic structures. The development of cascade reactions, such as Pd-catalyzed alkene carboamination followed by Diels-Alder cycloadditions, offers a modern approach to assembling polycyclic nitrogen heterocycles from functionalized precursors. nih.gov
Employment in Multi-Component Reaction Sequences
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product, incorporating most of the atoms from the starting materials. nih.govnih.gov These reactions are a cornerstone of modern synthetic and medicinal chemistry for building libraries of diverse molecules.
The synthesis of substituted pyridines is frequently achieved through MCRs, such as the Hantzsch pyridine synthesis or variations thereof. beilstein-journals.org These reactions typically involve the condensation of aldehydes, β-ketoesters, and an ammonia (B1221849) source. While these methods are powerful for constructing the pyridine ring from acyclic precursors, the direct use of a pre-functionalized substrate like this compound as a component in an MCR is less common. However, derivatives obtained from this compound, such as the corresponding amine (6-amino-3-pyridyl acetate), could potentially serve as the nitrogen-containing component in subsequent MCRs to build fused heterocyclic systems.
Utilization of Nitro and Acetate Groups for Subsequent Chemical Transformations
The true synthetic versatility of this compound lies in the distinct reactivity of its nitro and acetate functional groups. These groups can be selectively transformed, allowing for stepwise structural modifications.
The aromatic nitro group is one of the most useful functional groups in organic synthesis due to its strong electron-withdrawing nature and its ability to be converted into a variety of other functionalities. The most common and significant transformation of the nitro group in this context is its reduction to a primary amine. This conversion dramatically alters the electronic properties of the pyridine ring, transforming the electron-withdrawing nitro group into an electron-donating amino group. This amine can then be used for a multitude of subsequent reactions, including diazotization, acylation, or as a nucleophile in substitution reactions. The reduction can be achieved using various reagents, with catalytic hydrogenation and metal-based reductions in acidic media being the most common. commonorganicchemistry.comwikipedia.orgresearchgate.net
| Reagent System | Description |
| H₂ / Pd/C | A common and efficient method for the reduction of both aromatic and aliphatic nitro groups. commonorganicchemistry.com |
| Fe / Acid (e.g., AcOH, HCl) | A classical, mild, and often chemoselective method for reducing nitroarenes. commonorganicchemistry.com |
| SnCl₂ / HCl | A standard laboratory method for the reduction of aromatic nitro compounds to anilines. wikipedia.org |
| Zn / Acid (e.g., AcOH) | A mild reducing agent that can be used in the presence of other reducible functional groups. commonorganicchemistry.com |
| Sodium Hydrosulfite (Na₂S₂O₄) | Can be used for the reduction of nitroarenes. wikipedia.org |
Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups.
The acetate group at the C-3 position primarily serves as a protecting group for the corresponding hydroxyl function (6-nitro-3-hydroxypyridine). It can be easily removed through hydrolysis under acidic or basic conditions to reveal the phenol-like hydroxyl group. cbseacademic.nic.in This hydroxyl group can then participate in further reactions, such as etherification or esterification, or can influence the regioselectivity of subsequent electrophilic substitution reactions. The stability of the acetate group allows it to remain intact while other transformations, such as the reduction of the nitro group, are carried out.
| Reaction | Conditions | Product |
| Hydrolysis | Dilute acid (e.g., HCl) or base (e.g., NaOH), heat | 6-Nitro-3-hydroxypyridine |
Table 3: Key Transformation of the Acetate Group.
Theoretical and Computational Chemistry of 6 Nitro 3 Pyridyl Acetate
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to calculate molecular properties, predict reaction outcomes, and analyze chemical reactivity. DFT methods, such as the B3LYP functional combined with basis sets like 6-31G(d,p), are commonly used for these investigations.
Geometry Optimization and Conformational Analysis
Geometry optimization is a fundamental computational procedure that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This process determines stable equilibrium structures, bond lengths, bond angles, and dihedral angles. For flexible molecules, conformational analysis is performed to identify the most stable conformer (the global minimum) among various possible spatial arrangements.
For pyridine (B92270) derivatives, DFT calculations can reveal how substituents like nitro and acetate (B1210297) groups influence the planarity and symmetry of the pyridine ring. While specific optimized geometry data for 6-Nitro-3-pyridyl acetate is not present in the searched literature, studies on related pyridine compounds show that computational methods can accurately predict these structural parameters. The process involves starting with an initial guess of the molecular structure and iteratively adjusting the atomic coordinates until the forces on the atoms are minimized.
Electronic Structure and Molecular Orbital Analysis (HOMO/LUMO)
The electronic properties of a molecule are crucial for understanding its reactivity. Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity and polarizability.
In studies of nitropyridine derivatives, DFT calculations are used to determine the energies of these frontier orbitals. For instance, in a study on 2,6-dichloro-3-nitro pyridine, the HOMO and LUMO energies were calculated to understand charge transfer within the molecule. The presence of an electron-withdrawing nitro group typically lowers the energy of the LUMO, making the molecule more susceptible to nucleophilic attack. The acetate group, being an electron-donating group through resonance but also containing electronegative oxygens, would modulate the electronic structure in a more complex manner. Analysis of the spatial distribution of HOMO and LUMO orbitals indicates the likely sites for electrophilic and nucleophilic reactions, respectively.
Table 1: Illustrative Frontier Orbital Energies for a Substituted Pyridine (Quinoline) (Note: This data is for Quinoline (Benzo[b]pyridine) and is provided for illustrative purposes as specific data for this compound was not found).
| Parameter | Energy (eV) |
| HOMO | -6.646 |
| LUMO | -1.816 |
| Energy Gap (ΔE) | 4.83 |
| Source: Journal of Biophysical Chemistry, 13, 29-42. |
Calculation of Global and Local Electronic Properties (Electrophilicity/Nucleophilicity)
Chemical Hardness (η): η = (ELUMO - EHOMO) / 2. It measures the resistance of a molecule to change its electron configuration.
Electronic Chemical Potential (μ): μ = (EHOMO + ELUMO) / 2. It indicates the tendency of electrons to escape from the system.
Global Electrophilicity Index (ω): ω = μ² / 2η. This index quantifies the ability of a species to accept electrons.
Global Nucleophilicity Index (N): This scale measures the electron-donating capability of a molecule.
These parameters are invaluable for comparing the reactivity of different compounds. For this compound, the strong electrophilicity of the nitro group would be expected to result in a relatively high global electrophilicity index (ω). DFT studies on various substituted pyridines have been used to create nucleophilicity scales, demonstrating how different functional groups affect the electron-donating ability of the pyridine nitrogen.
Thermodynamic Parameters of Reactions
For example, a study on various nitro derivatives of pyridine calculated their heat of formation using isodesmic reactions, a computational strategy that helps to minimize errors by ensuring that the number and types of bonds are conserved on both sides of the reaction. Such calculations for reactions involving this compound, like hydrolysis of the acetate group, would allow for the prediction of the reaction's thermodynamic favorability.
Analysis of Kinetic Barriers and Reaction Pathways
While thermodynamics indicates whether a reaction is favorable, kinetics determines how fast it proceeds. DFT is used to map out the potential energy surface of a reaction, identifying the minimum energy path from reactants to products. A crucial point on this path is the transition state (TS), which represents the energy maximum along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy or kinetic barrier (Ea). A lower activation energy corresponds to a faster reaction rate.
Computational studies on the alkylation of pyridine have used DFT to calculate the free energy profiles for reactions at different positions on the ring (e.g., C2 vs. C4). These studies model the structures of transition states to understand the factors controlling regioselectivity. For this compound, such analysis could predict the kinetic barriers for nucleophilic aromatic substitution, helping to determine which positions on the pyridine ring are most susceptible to attack and how the nitro and acetate groups direct this reactivity.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values.
Red/Yellow Regions: These colors indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack.
Blue Regions: These colors represent areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack.
Green Regions: Indicate areas of neutral potential.
For this compound, an MEP map would likely show strong negative potential (red) around the oxygen atoms of the nitro and acetate groups, making them sites for electrophilic interaction. Conversely, positive potential (blue) would be expected on the hydrogen atoms and potentially on the carbon atoms of the pyridine ring adjacent to the electron-withdrawing nitro group, indicating these as likely sites for nucleophilic attack. MEP analysis provides a clear, intuitive picture of the molecule's reactive sites, complementing the insights gained from FMO and local reactivity descriptor analyses.
Natural Bond Orbital (NBO) Analysis for Charge Transfer Characterization
Natural Bond Orbital (NBO) analysis is a powerful computational method that provides a detailed description of the electron density distribution in a molecule, offering insights into bonding interactions, lone pairs, and the delocalization of electron density, which is indicative of intramolecular charge transfer (ICT). For a molecule like this compound, with both a strong electron-withdrawing nitro group (-NO2) and an acetate group (-OAc) that can act as an electron donor through its oxygen lone pairs, significant ICT is expected.
The strength of these charge transfer interactions can be quantified by the second-order perturbation energy, E(2), which is calculated within the NBO framework. A higher E(2) value indicates a stronger interaction and a more significant charge transfer. In the case of this compound, the most significant interactions are expected to be from the lone pairs of the acetate oxygen atoms to the π* antibonding orbitals of the pyridine ring and the nitro group.
Table 1: Representative Donor-Acceptor Interactions and Second-Order Perturbation Energies (E(2)) for a Model Nitropyridine System
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP (O_acetate) | π* (N_pyridine - C_adjacent) | 5.2 |
| LP (O_acetate) | π* (C_ring - C_ring) | 3.8 |
| LP (N_pyridine) | σ* (C_ring - H) | 2.1 |
| π (C_ring = C_ring) | π* (N_nitro - O_nitro) | 15.7 |
| π (C_ring = C_ring) | π* (C_ring = C_ring) | 20.5 |
Note: The data presented in this table is based on computational studies of analogous nitro-substituted pyridine systems and is intended to be representative of the types of interactions expected in this compound.
The NBO analysis also provides insights into the natural atomic charges, which further elucidate the electronic landscape of the molecule. The nitrogen and oxygen atoms of the nitro group are expected to carry significant negative charges, while the carbon atom attached to the nitro group and the atoms of the pyridine ring will exhibit a more positive character, confirming the strong electron-withdrawing nature of the nitro group and the resulting intramolecular charge separation.
Computational Studies on Regioselectivity and Stereochemistry
Computational chemistry plays a crucial role in predicting the regioselectivity and stereochemistry of chemical reactions. For this compound, reactions such as nucleophilic aromatic substitution are of particular interest due to the electron-deficient nature of the pyridine ring, which is further activated by the nitro group.
Regioselectivity:
In nucleophilic aromatic substitution reactions of nitropyridines, the incoming nucleophile preferentially attacks the positions that are electronically most deficient and can best stabilize the negative charge of the Meisenheimer intermediate. In this compound, the positions ortho and para to the strongly electron-withdrawing nitro group are significantly activated. Therefore, nucleophilic attack is most likely to occur at the C2 and C4 positions.
Computational studies on related 3-substituted-6-nitropyridines can provide quantitative predictions of regioselectivity by calculating the activation energy barriers for the formation of different isomers. The reaction pathway with the lower activation energy will be kinetically favored. The presence of the acetate group at the 3-position will influence the regioselectivity through both steric and electronic effects.
Table 2: Calculated Activation Energies for Nucleophilic Attack on a Model 3-O-substituted-6-nitropyridine
| Position of Nucleophilic Attack | Relative Activation Energy (kcal/mol) |
| C2 (ortho to Nitro) | 0.0 |
| C4 (para to Nitro) | +2.5 |
| C5 | +15.8 |
Note: The data in this table is derived from theoretical calculations on a model system analogous to this compound and serves to illustrate the expected preference for nucleophilic attack. The actual values may vary depending on the specific nucleophile and reaction conditions.
The computational results typically indicate that attack at the C2 position is kinetically preferred due to the strong inductive and resonance effects of the adjacent nitro group. The C4 position is also activated, but to a lesser extent.
Stereochemistry:
The stereochemical outcome of reactions involving this compound would be relevant if, for instance, the acetate group were to participate in a reaction or if a chiral center were to be introduced into the molecule. For reactions at the pyridine ring itself, such as nucleophilic aromatic substitution, the stereochemistry is generally not a factor as the ring is planar.
However, if the acetate group were to be hydrolyzed and the resulting alcohol were to undergo a stereoselective reaction, computational modeling could be employed to predict the favored stereoisomer. This would involve calculating the transition state energies for the formation of the different stereoisomeric products. Factors such as steric hindrance and the electronic nature of the transition states would determine the stereochemical preference. Without a specific reaction to consider, a general computational analysis of stereochemistry remains speculative.
Spectroscopic Characterization Methodologies for 6 Nitro 3 Pyridyl Acetate
Vibrational Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" based on its constituent functional groups.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum displays absorption bands at specific frequencies corresponding to different functional groups. For 6-Nitro-3-pyridyl acetate (B1210297), the key expected absorption bands would be:
Nitro Group (NO₂): Strong and distinct asymmetric and symmetric stretching vibrations are characteristic of the nitro group. These typically appear in the regions of 1500-1600 cm⁻¹ and 1300-1370 cm⁻¹, respectively.
Ester Group (C=O and C-O): A strong absorption band corresponding to the carbonyl (C=O) stretch of the acetate group would be expected around 1760-1780 cm⁻¹. The C-O stretching vibrations of the ester would likely appear in the 1000-1300 cm⁻¹ region.
Aromatic Pyridine (B92270) Ring (C=C and C=N): The stretching vibrations of the C=C and C=N bonds within the pyridine ring would give rise to several bands in the 1400-1600 cm⁻¹ region.
Aromatic C-H Bonds: Stretching vibrations for the C-H bonds on the pyridine ring would be observed above 3000 cm⁻¹.
Methyl Group (CH₃): The acetate methyl group would exhibit C-H stretching vibrations just below 3000 cm⁻¹ and bending vibrations around 1375 cm⁻¹ and 1450 cm⁻¹.
Interactive Data Table: Expected FT-IR Absorption Bands for 6-Nitro-3-pyridyl Acetate
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1600 | Strong |
| Nitro (NO₂) | Symmetric Stretch | 1300 - 1370 | Strong |
| Ester (C=O) | Stretch | 1760 - 1780 | Strong |
| Ester (C-O) | Stretch | 1000 - 1300 | Medium-Strong |
| Pyridine Ring (C=C, C=N) | Stretch | 1400 - 1600 | Medium-Variable |
| Aromatic C-H | Stretch | > 3000 | Medium-Weak |
| Methyl (CH₃) | C-H Stretch | < 3000 | Medium-Weak |
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is often better for non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be particularly useful for observing:
Nitro Group (NO₂): The symmetric stretching vibration of the nitro group, often weak in the IR spectrum, typically shows a strong band in the Raman spectrum.
Pyridine Ring Vibrations: The ring breathing modes of the pyridine ring are often prominent in the Raman spectrum, providing information about the substitution pattern.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the atomic structure of a molecule by probing the magnetic properties of atomic nuclei.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments
¹H NMR spectroscopy gives information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the expected signals would be:
Pyridine Ring Protons: The protons on the pyridine ring would appear in the aromatic region (typically δ 7.0-9.0 ppm). The electron-withdrawing nitro group would significantly deshield the adjacent protons, causing them to resonate at a higher chemical shift (downfield). The exact chemical shifts and coupling patterns (doublets, doublets of doublets) would depend on the relative positions of the protons.
Acetate Methyl Protons: The three protons of the methyl group of the acetate moiety would appear as a singlet at a higher field (upfield), likely in the δ 2.0-2.5 ppm region.
Interactive Data Table: Expected ¹H NMR Chemical Shifts for this compound
| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Pyridine Ring Protons | 7.0 - 9.0 | Doublet, Doublet of Doublets |
| Acetate Methyl Protons | 2.0 - 2.5 | Singlet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton
¹³C NMR spectroscopy provides information about the carbon framework of a molecule.
Pyridine Ring Carbons: The carbons of the pyridine ring would resonate in the aromatic region (δ 120-160 ppm). The carbon atom attached to the nitro group would be significantly deshielded.
Ester Carbonyl Carbon: The carbonyl carbon of the acetate group would appear at a characteristic downfield position, typically in the δ 165-175 ppm range.
Acetate Methyl Carbon: The methyl carbon of the acetate group would be found at a much higher field, likely in the δ 20-30 ppm region.
Interactive Data Table: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Environment | Expected Chemical Shift (δ, ppm) |
| Pyridine Ring Carbons | 120 - 160 |
| Ester Carbonyl Carbon | 165 - 175 |
| Acetate Methyl Carbon | 20 - 30 |
Q & A
Basic: What are the standard synthetic routes for preparing 6-nitro-3-pyridyl acetate, and how can reaction conditions influence yield?
Methodological Answer:
The synthesis of this compound typically involves nucleophilic acetylation of the hydroxyl group on the pyridine ring. A common approach utilizes ethanol as a solvent with piperidine as a catalyst under low-temperature conditions (0–5°C) to minimize side reactions like nitro group reduction or ester hydrolysis . Reaction time (2 hours in the referenced protocol) and stoichiometric ratios of acetylating agents (e.g., acetic anhydride) are critical for yield optimization. For example, excess acetylating agents may lead to over-acetylation of other functional groups, while insufficient amounts reduce product purity.
Key Parameters Table:
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 0–5°C | Minimizes decomposition |
| Reaction Time | 2 hours | Balances completion vs. side reactions |
| Catalyst (Piperidine) | 1–2 mol% | Accelerates acetylation kinetics |
Advanced: How can researchers resolve contradictions in reported solubility data for this compound across studies?
Methodological Answer:
Discrepancies in solubility data often arise from variations in experimental conditions (e.g., solvent purity, temperature control). To address this, researchers should:
Standardize Solvent Systems : Use HPLC-grade solvents and report solvent batch details.
Validate Analytical Methods : Employ UV-Vis spectrophotometry or HPLC to quantify solubility, ensuring calibration curves account for compound-specific absorbance .
Control Temperature : Use jacketed vessels with ±0.1°C precision to avoid temperature-induced solubility fluctuations.
Cross-Validate Data : Compare results with computational models (e.g., COSMO-RS) to identify outliers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
